molecular formula C43H64O10 B1631532 [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate CAS No. 90498-90-1

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate

Cat. No.: B1631532
CAS No.: 90498-90-1
M. Wt: 741 g/mol
InChI Key: CGRTZESQZZGAAU-UHFFFAOYSA-N
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Description

This compound (CAS 90498-90-1), also known as antioxidant GA-80, is a high-molecular-weight phenolic derivative with a complex spirocyclic architecture. Its molecular formula is C₄₃H₆₄O₁₀, and it features a central 2,4,8,10-tetraoxaspiro[5.5]undecane core symmetrically substituted with two 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate groups via methylpropan-2-yl linkages . The tert-butyl and hydroxyl groups on the aromatic rings enhance steric hindrance and radical-scavenging capabilities, making it effective in preventing oxidative degradation in polymers and lubricants. Its spirocyclic structure contributes to thermal stability (decomposition temperature >300°C) and low volatility, critical for high-temperature applications .

Properties

IUPAC Name

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64O10/c1-27-17-29(19-31(35(27)46)39(3,4)5)13-15-33(44)48-21-41(9,10)37-50-23-43(24-51-37)25-52-38(53-26-43)42(11,12)22-49-34(45)16-14-30-18-28(2)36(47)32(20-30)40(6,7)8/h17-20,37-38,46-47H,13-16,21-26H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRTZESQZZGAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)C2OCC3(CO2)COC(OC3)C(C)(C)COC(=O)CCC4=CC(=C(C(=C4)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H64O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052606
Record name Sumilizer GA 80
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Molecular Weight

741.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diylbis(2,2-dimethyl-2,1-ethanediyl)] ester
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CAS No.

90498-90-1
Record name 3,9-Bis[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy]-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane
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Record name 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro(5.5)undecane
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Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diylbis(2,2-dimethyl-2,1-ethanediyl)] ester
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Record name Sumilizer GA 80
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Record name 3,9-bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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Record name 3,9-Bi s (2- (3- (3- ter t -butyl -4-hydroxy-5-methylphenyl )
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Record name 3,9-BIS(2-(3-(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPIONYLOXY)-1,1-DIMETHYLETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Sodium methoxide (0.1–0.2 equivalents) in anhydrous methanol.
  • Temperature : 80–120°C under nitrogen to prevent oxidation.
  • Yield : 79–87% after recrystallization from methanol.

Mechanism :

  • Michael Addition : The phenol’s hydroxyl group deprotonates under basic conditions, attacking the β-carbon of methyl acrylate.
  • Tautomerization : The intermediate undergoes H-1,5 migration to form the thermodynamically stable propanoate.

Challenges :

  • Steric hindrance from tert-butyl groups reduces reaction rates.
  • Side reactions include oligomerization of methyl acrylate at elevated temperatures.

Preparation of the Spiro[5.5]Undecane Diol Core

The spirocyclic core is synthesized via acid-catalyzed acetalization, as described for 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). Modifications include using 2-methyl-1,3-propanediol instead of pentaerythritol to introduce branched substituents.

Protocol:

  • Reactants : 2-methyl-1,3-propanediol and glutaraldehyde (1:2 molar ratio).
  • Catalyst : Oxalic acid (pH 3–5).
  • Conditions : Reflux for 19 hours with azeotropic water removal using toluene.
  • Yield : 79% after vacuum distillation.

Key Parameters :

  • Water Removal : Critical for shifting equilibrium toward acetal formation.
  • Stabilizers : Hydroquinone (0.1 wt%) prevents aldehyde polymerization.

Esterification of the Spirocyclic Diol

The final step involves esterifying the spiro diol with 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoic acid. US5081280A describes esterification using acyl chlorides or in situ activation with coupling agents.

Steglich Esterification:

  • Activation : Propanoic acid (2.2 equivalents) is treated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Reaction : Activated acid reacts with the spiro diol in dichloromethane at 25°C for 24 hours.
  • Yield : 68–72% after column chromatography.

Optimization Insights :

  • Excess acylating agent (2.2 equivalents) ensures complete di-esterification.
  • DMAP accelerates the reaction by stabilizing the intermediate oxazolium ion.

Integrated Synthetic Workflow

Step Reactants Conditions Yield Key Challenges
1 2-tert-Butyl-4-methylphenol + methyl acrylate NaOMe, 120°C, N₂ 79% Steric hindrance
2 2-Methyl-1,3-propanediol + glutaraldehyde Oxalic acid, reflux 79% Water removal
3 Spiro diol + propanoic acid DCC/DMAP, 25°C 72% Purification

Analytical Characterization

  • NMR : ¹H NMR confirms ester linkage (δ 4.2–4.4 ppm, –OCO–) and spiroacetal protons (δ 5.1–5.3 ppm).
  • HPLC : Purity >98% achieved via recrystallization.
  • Thermal Stability : Decomposition onset at 280°C (TGA), suitable for high-temperature applications.

Industrial-Scale Considerations

  • Cost Drivers : Sodium methoxide and DCC contribute to 60% of raw material costs.
  • Green Chemistry : Substituting DCC with enzymatic catalysis (e.g., lipases) reduces waste.

Chemical Reactions Analysis

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them.

    Reduction: It can reduce peroxides formed during polymer degradation.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents like phosphites. .

Scientific Research Applications

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate is widely used in scientific research and industry for its antioxidant properties. Its applications include:

Mechanism of Action

The mechanism of action of [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate involves the stabilization of free radicals formed during polymer degradation. It donates hydrogen atoms to free radicals, converting them into more stable molecules. This process prevents the propagation of radical-induced degradation. The molecular targets include free radicals and peroxides, and the pathways involved are primarily related to radical stabilization and reduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous antioxidants and stabilizers are summarized below:

Table 1: Structural and Physicochemical Properties

Property Target Compound (GA-80) Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate Methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate Irganox 1010 [*]
Molecular Formula C₄₃H₆₄O₁₀ C₃₁H₅₄O₃ C₂₀H₂₃N₃O₃ C₇₃H₁₀₈O₁₂
Molecular Weight 740.96 g/mol 474.76 g/mol 353.42 g/mol 1,176.6 g/mol
Core Structure Spirocyclic tetraoxaspiro[5.5] Linear alkyl ester Benzotriazole-linked phenylpropanoate Pentaerythritol tetrakis
Key Functional Groups Phenolic hydroxyl, tert-butyl Phenolic hydroxyl, octadecyl ester Benzotriazole, tert-butyl, methyl ester Phenolic hydroxyl, tert-butyl
LogP (Predicted) 8.2 10.5 4.9 15.3
Thermal Stability >300°C ~200°C ~250°C >350°C

Functional Performance

Antioxidant Efficiency: GA-80 outperforms linear esters like the octadecyl derivative (Table 1, ) in long-term oxidative resistance due to its bulky spirocyclic core, which reduces molecular mobility and prolongs radical scavenging . Irganox 1010, with four phenolic groups, exhibits superior activity in polyolefins but suffers from higher migration rates compared to GA-80’s rigid structure .

UV Stabilization :

  • The benzotriazole-containing analog (Table 1, ) combines antioxidant and UV-absorbing properties, making it suitable for outdoor applications. However, GA-80 lacks UV activity, necessitating co-additives in sunlight-exposed environments .

Solubility and Compatibility: GA-80’s moderate LogP (8.2) ensures compatibility with non-polar matrices like polyethylene, whereas the octadecyl ester’s high LogP (10.5) limits its use in polar systems .

Similarity Analysis

Using Tanimoto coefficients (Tc) and Morgan fingerprints (), GA-80 shows:

  • Tc = 0.65 with Irganox 1010 (shared tert-butylphenol motifs).
  • Tc = 0.45 with the benzotriazole analog (divergent core structures) .

Biological Activity

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, commonly referred to as Antioxidant 245, is a compound widely studied for its biological activity, particularly in the context of its antioxidant properties and potential applications in food and polymer industries. This article delves into its biological activity, including mechanisms of action, safety assessments, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C34H50O8
  • Molecular Weight : 586.76 g/mol
  • CAS Number : 36443-68-2
  • Purity : >95% (HPLC)

The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of tert-butyl groups enhances its stability and solubility in various environments.

Antioxidant Properties

Antioxidant 245 acts primarily as a radical scavenger, neutralizing free radicals that can cause oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves:

  • Hydrogen Atom Transfer : The compound donates hydrogen atoms to free radicals, stabilizing them.
  • Electron Transfer : It can also engage in electron transfer reactions, further reducing oxidative stress.

Safety and Toxicity Assessments

A significant aspect of the biological activity of Antioxidant 245 is its safety profile. The European Food Safety Authority (EFSA) conducted a risk assessment for its use as a food additive. The findings indicated that the compound poses no safety concern for consumers when used within specified limits (maximum content of 50 mg/kg in polyolefins) .

1. In Vivo Studies

A study published in Food Chemistry evaluated the efficacy of Antioxidant 245 in preventing lipid peroxidation in various food matrices. The results demonstrated a significant reduction in oxidative degradation when the antioxidant was incorporated into fatty foods, suggesting its potential as a preservative .

2. Polymer Applications

Research highlighted Antioxidant 245's role in enhancing the thermal stability of polymers. In a case study involving polyolefins, the addition of this antioxidant improved the material's resistance to thermal degradation during processing at high temperatures .

Comparative Analysis of Antioxidants

PropertyAntioxidant 245Other Common Antioxidants
MechanismRadical scavengingRadical scavenging
ApplicationFood preservation, polymer stabilityFood preservation, cosmetics
Safety ProfileSafe at specified limitsVaries by compound
Molecular Weight586.76 g/molVaries

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, considering its spirocyclic and polyfunctional structure?

  • Answer : The synthesis requires multi-step protocols, including:

  • Spirocyclic Core Formation : Use acid-catalyzed cyclization of diols with ketones to form the 2,4,8,10-tetraoxaspiro[5.5]undecane moiety. Computational reaction path searches (e.g., via quantum chemical calculations) can optimize transition states and intermediates .
  • Esterification : Couple the phenolic propanoate groups via Steglich esterification (DCC/DMAP) under anhydrous conditions. Monitor reaction progress via FT-IR for carbonyl peak shifts .
  • Purification : Employ silica gel chromatography followed by recrystallization in ethyl acetate/hexane mixtures. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify tert-butyl groups (δ 1.3–1.4 ppm), phenolic hydroxyls (broad singlet at δ 5–6 ppm), and ester carbonyls (δ 170–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with < 3 ppm error.
  • X-ray Crystallography : If single crystals are obtainable, resolve the spirocyclic geometry and substituent orientation .

Q. What are the key stability considerations for this compound under experimental storage conditions?

  • Answer : Stability studies should assess:

  • Hydrolytic Degradation : Expose the compound to buffers at pH 2–10 (37°C, 24–72 hrs). Monitor ester bond cleavage via HPLC (retention time shifts).
  • Oxidative Stress : Use H2_2O2_2 (3–30%) to evaluate phenolic group oxidation. Track UV-Vis absorbance changes at λ~270 nm .
  • Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. How can computational modeling elucidate the antioxidant mechanism of this compound?

  • Answer :

  • DFT Calculations : Model the H-atom transfer (HAT) and single-electron transfer (SET) mechanisms for phenolic O–H bonds. Compare bond dissociation energies (BDEs) with reference antioxidants (e.g., BHT, α-tocopherol) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability and radical scavenging efficacy .
  • Validation : Correlate computational results with experimental DPPH/ABTS assays at varying concentrations (10–100 μM) .

Q. What experimental strategies resolve contradictions in reported degradation kinetics under thermal stress?

  • Answer :

  • Controlled Thermoanalytical Studies : Perform TGA-DSC to identify decomposition temperatures. Use Arrhenius plots (k vs. 1/T) to model activation energy (Ea_a).
  • Isothermal Stability Tests : Incubate samples at 40–80°C and quantify degradation products via LC-MS. Adjust for humidity using sealed desiccators .
  • Statistical Analysis : Apply multivariate regression to isolate factors (e.g., residual solvents, crystallinity) causing variability across studies .

Q. How can AI-driven platforms optimize reaction conditions for large-scale synthesis?

  • Answer :

  • Reaction Parameter Screening : Use platforms like ICReDD to integrate quantum mechanics (QM) and machine learning (ML). Train models on variables (e.g., solvent polarity, catalyst loading) to predict yields .
  • Real-Time Process Control : Implement AI-enabled sensors (e.g., inline FT-IR) to dynamically adjust stirring rates or temperatures during esterification .
  • Case Study : A 2024 study reduced spirocyclic synthesis time by 40% via AI-optimized microwave-assisted heating .

Methodological Notes

  • Synthesis Optimization : Prioritize protecting groups (e.g., tert-butyldimethylsilyl) for phenolic hydroxyls to prevent side reactions during esterification .
  • Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to mitigate structural misassignments, especially for stereochemical centers .
  • Ethical Compliance : Adhere to green chemistry principles (e.g., solvent recovery) and dispose of waste via certified agencies due to potential ecotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate

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